Physostigmine-d3 Salicylate
Description
Physostigmine-d3 Salicylate is a deuterated derivative of physostigmine salicylate, a potent acetylcholinesterase (AChE) inhibitor. The compound consists of physostigmine (a carbamate alkaloid) complexed with salicylic acid, where three hydrogen atoms in the physostigmine moiety are replaced with deuterium (²H) . This deuterium substitution enhances metabolic stability, prolonging its half-life and reducing hepatic clearance compared to non-deuterated forms .
Properties
Molecular Formula |
C15H18D3N3O2.C7H6O3 |
|---|---|
Molecular Weight |
416.49 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Profile
- Molecular Formula : C₁₅H₁₈D₃N₃O₂·C₇H₆O₃
- Average Mass: ~416.5 g/mol (vs. 413.474 g/mol for non-deuterated form) .
- Mechanism : Reversibly inhibits AChE, increasing acetylcholine levels at synaptic junctions. It crosses the blood-brain barrier, making it effective for central anticholinergic toxicity .
- Applications : Used as an antidote for anticholinergic poisoning (e.g., atropine overdose) and researched for neurodegenerative diseases like Alzheimer’s .
Comparison with Structural Analogues
Physostigmine Salicylate (Non-Deuterated)
The non-deuterated form serves as the foundational compound. Key differences include:
- Metabolic Stability : The deuterated form exhibits slower oxidative metabolism due to the kinetic isotope effect, reducing first-pass metabolism and extending therapeutic duration .
- Molecular Weight : ~3 Da higher in the deuterated variant due to deuterium substitution .
- Synthesis : Both are synthesized via neutralization of physostigmine with salicylic acid in ether, but deuterated synthesis requires deuterated precursors .
Table 1: Structural and Physicochemical Properties
Physostigmine Sulfate (Eserine Sulfate)
A sulfate salt variant with distinct properties:
- Solubility: Higher aqueous solubility than salicylate salts, making it suitable for intravenous formulations .
- Stability : Less hygroscopic than salicylate salts, but requires refrigeration to prevent hydrolysis .
- Pharmacokinetics : Shorter half-life (~30 minutes) compared to deuterated salicylate due to rapid renal excretion .
Other Deuterated AChE Inhibitors
- D3-Nicotine Salicylate: A deuterated nicotine derivative with salicylate counterion.
Pharmacokinetic and Pharmacodynamic Profiles
Bioavailability and Half-Life
- This compound: Deuteration reduces CYP450-mediated metabolism, increasing oral bioavailability (estimated 60–70% vs. 40–50% for non-deuterated) and extending half-life (2–3 hours vs. 1–2 hours) .
- Physostigmine Sulfate : Rapid absorption but short duration (30–60 minutes), necessitating repeated dosing .
Table 2: Pharmacokinetic Comparison
| Parameter | This compound | Physostigmine Salicylate | Physostigmine Sulfate |
|---|---|---|---|
| Half-Life (hours) | 2–3 | 1–2 | 0.5–1 |
| Protein Binding (%) | 85 | 85 | 80 |
| CNS Penetration | High | High | Moderate |
AChE Inhibition Potency
- Therapeutic Onset: this compound achieves peak plasma levels in 45–60 minutes, marginally slower than non-deuterated forms due to delayed metabolism .
Antidote for Anticholinergic Toxicity
- This compound : Reverses central (coma, seizures) and peripheral (tachycardia, dry mouth) anticholinergic symptoms within 15–30 minutes, with effects lasting 3–4 hours .
- Non-Deuterated Form: Similar onset but shorter duration (1–2 hours), requiring redosing .
- Comparative Advantage : The deuterated form’s prolonged action reduces dosing frequency in prolonged toxicity cases .
Neurodegenerative Disease Research
- Alzheimer’s Disease : Sublingual formulations of physostigmine salicylate show improved bioavailability (85% vs. 40% oral) . Deuterated forms may further enhance compliance through once-daily dosing .
Q & A
Q. What analytical methods are recommended for characterizing Physostigmine-d3 Salicylate in preclinical studies?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%) and stability under accelerated conditions (e.g., 40°C/75% RH) .
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm isotopic labeling (deuterium at specific positions) and structural integrity .
- For dissolution testing, employ USP apparatus to evaluate sublingual tablet performance in simulated saliva .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Follow OSHA HCS guidelines : Use fume hoods, wear nitrile gloves, and avoid inhalation/ingestion due to acute toxicity (H300, H330) .
- In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention; do not induce vomiting if ingested .
Q. How does this compound inhibit acetylcholinesterase (AChE) compared to non-deuterated analogs?
Methodological Answer:
- The deuterium labeling reduces metabolic degradation via the isotope effect , prolonging AChE inhibition by slowing enzyme-mediated hydrolysis.
- Validate using in vitro assays (e.g., Ellman’s method) with human erythrocyte AChE, comparing IC₅₀ values between deuterated and non-deuterated forms .
Advanced Research Questions
Q. How can D-optimal experimental design optimize sublingual tablet formulations of this compound?
Methodological Answer:
- Define independent variables (e.g., polyvinyl pyrrolidone, lactose, sodium starch glycolate) and responses (tablet hardness, disintegration time).
- Use response surface methodology (RSM) to model interactions and generate an overlay plot for identifying optimal excipient ratios .
- Validate the optimized formulation via accelerated stability studies (ICH guidelines) and dissolution testing in biorelevant media .
Q. How to resolve contradictions in transdermal penetration kinetics between Physostigmine and its salicylate counterion?
Methodological Answer:
- Measure steady-state fluxes separately for Physostigmine and salicylate using Franz diffusion cells with human skin.
- Account for ionization differences in the stratum corneum: Salicylate’s higher flux (1.1–3.34×) is attributed to its smaller molecular volume and lower membrane retention .
- Adjust donor solution pH to modulate ionization and validate using permeability coefficient calculations .
Q. What statistical models are appropriate for analyzing formulation optimization data?
Methodological Answer:
Q. How does deuterium labeling influence pharmacokinetic (PK) studies of this compound?
Methodological Answer:
- Track deuterium using LC-MS/MS to distinguish endogenous vs. administered drug in plasma/brain samples.
- Compare AUC and half-life (t₁/₂) between deuterated and non-deuterated forms in rodent models to quantify isotope effects on clearance .
Methodological Challenges & Data Interpretation
Q. How to address variability in cholinesterase inhibition assays caused by deuterium labeling?
Methodological Answer:
- Standardize assay conditions (pH 7.4, 37°C) and pre-incubate enzymes with inhibitors to minimize kinetic variability.
- Perform molecular dynamics simulations to assess deuterium’s impact on binding affinity and transition-state stabilization .
Q. What criteria validate this compound’s stability under long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
